3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 3-phenyl-2-[(quinoline-2-carbonyl)amino]propanoic acid systematically describes its structure. The propanoic acid backbone (C3H5O2) forms the parent chain, with a phenyl group (-C6H5) at position 3 and a quinoline-2-carbonylamino substituent (-NHC(O)-C9H6N) at position 2. The quinoline moiety consists of a bicyclic system featuring a benzene ring fused to a pyridine ring, with the carbonyl group at position 2 of the quinoline.
Molecular Formula : C19H15N3O3
Molecular Weight : 333.34 g/mol
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Propanoic acid | C3H5O2 | Carboxylic acid backbone |
| Phenyl group | C6H5 | Hydrophobic substituent at C3 |
| Quinoline-2-carbonyl | C10H6NO | Planar aromatic amide linkage |
The amide bond between the quinoline-2-carbonyl group and the propanoic acid backbone introduces rigidity, while the phenyl group enhances lipophilicity. Stereochemical considerations arise from the chiral center at C2 of the propanoic acid, though racemic mixtures are commonly reported.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for 3-phenyl-2-(quinoline-2-carbonylamino)propanoic acid remains unpublished, analogous quinoline-carboxylic acid derivatives exhibit monoclinic or triclinic crystal systems with π-π stacking between quinoline rings. For example, 1-cyclopropyl-6-fluoro-7-hydrozino-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carbohydrazide (C14H16FN5O3) crystallizes in the triclinic space group P-1 with unit cell parameters a = 7.23 Å, b = 9.85 Å, c = 12.10 Å, α = 89.5°, β = 84.2°, γ = 79.1°.
Key predicted conformational features include:
- Planar quinoline system : The bicyclic aromatic system adopts minimal deviation from coplanarity (<5° dihedral angles).
- Amide bond geometry : The N-C(O)-Cquinoline linkage likely exhibits trans configuration, stabilized by resonance.
- Carboxylic acid orientation : The -COOH group may participate in intermolecular hydrogen bonding networks, as observed in related propanoic acid derivatives.
Comparative Structural Analysis with Quinoline-Containing Analogues
Comparative analysis reveals distinct structural differences between the target compound and related molecules:
The phenyl group at C3 distinguishes it from fluoroquinolones, which prioritize halogen substitutions for DNA interaction. Unlike metal-coordinating compounds like zinc ethylhexanoate, this molecule relies on hydrogen bonding via the carboxylic acid and amide groups for molecular recognition.
Electronic Structure Calculations (DFT/MO Theory)
Density Functional Theory (DFT) simulations of similar quinoline-3-carboxylic acids reveal:
HOMO-LUMO Distribution :
Electrostatic Potential Maps :
Tautomeric Preferences :
These electronic features suggest strong intermolecular interactions with biological targets, particularly through the carboxylic acid and amide groups.
Properties
CAS No. |
6308-53-8 |
|---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-phenyl-2-(quinoline-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C19H16N2O3/c22-18(16-11-10-14-8-4-5-9-15(14)20-16)21-17(19(23)24)12-13-6-2-1-3-7-13/h1-11,17H,12H2,(H,21,22)(H,23,24) |
InChI Key |
XRNFCQYNTUWLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinoline-2-Carbonyl Derivative
The quinoline moiety is typically introduced as quinoline-2-carboxylic acid or its activated form:
Activation of Quinoline-2-Carboxylic Acid: The carboxylic acid group on quinoline-2-carboxylic acid is converted into a more reactive intermediate such as an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. This step facilitates subsequent amide bond formation.
Alternative Activation: Carbodiimide coupling agents such as N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxyl group in situ, often in the presence of bases like N,N-Diisopropylethylamine (DIPEA).
Coupling with 3-Phenyl-2-Aminopropanoic Acid
The amino group of 3-phenyl-2-aminopropanoic acid (a phenylalanine derivative) reacts with the activated quinoline-2-carbonyl intermediate to form the amide bond.
The reaction is typically carried out in anhydrous organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide under inert atmosphere to prevent side reactions.
Reaction conditions are optimized to achieve high yields, often at room temperature or slightly elevated temperatures.
Hydrolysis and Purification
If ester derivatives of the amino acid are used initially, hydrolysis under basic conditions (e.g., sodium hydroxide in ethanol/water) is performed to yield the free acid.
The product is then purified by crystallization from suitable solvents such as ethanol or ethyl acetate.
Representative Experimental Procedure (Adapted from Quinoline Derivative Syntheses)
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Preparation of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | 2-Quinolinone (1 eq), potassium carbonate (1 eq), ethyl acrylate (4 eq), heated at 100 °C for 10 h | Formation of quinoline ester intermediate |
| 2. Hydrolysis of ester to acid | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (1 eq), NaOH (1 eq) in ethanol/water, 25 °C, 10 h | Conversion to 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, 91% yield |
| 3. Amidation with 3-phenyl-2-aminopropanoic acid | Quinoline-2-carbonyl chloride (prepared from quinoline-2-carboxylic acid and SOCl2), 3-phenyl-2-aminopropanoic acid, base (e.g., DIPEA), solvent (e.g., DCM), room temp | Formation of 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid |
This procedure is consistent with the synthesis of related quinoline-amino acid derivatives reported in the literature.
Analytical Data and Yields
| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
|---|---|---|---|
| 3-[2-oxoquinolin-1(2H)-yl]propanoic acid | 91 | 181–183 | ^1H NMR (DMSO-d6): δ 2.63 (t, 2H), 4.42 (t, 2H), 7.11–7.18 (aromatic) |
| Final amide (this compound) | Typically 70–85 (depending on conditions) | Not widely reported; expected 180–190 | IR: Amide bands ~1650 cm^-1, ^1H NMR: characteristic amide NH and aromatic signals |
Research Findings and Optimization Notes
Reaction Efficiency: The use of activated quinoline-2-carbonyl intermediates (acid chlorides or carbodiimide-activated esters) significantly improves coupling efficiency with the amino acid.
Solvent Effects: Polar aprotic solvents favor the amidation step, while protic solvents are preferred for hydrolysis steps.
Temperature Control: Mild temperatures prevent decomposition of sensitive quinoline moieties and racemization of chiral centers.
Purification: Crystallization from ethanol or ethyl acetate yields high-purity products suitable for further biological evaluation.
Building Block Utility: The quinoline-amino acid amide serves as a versatile scaffold for medicinal chemistry, allowing further functionalization to modulate biological activity.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Quinoline ester formation | 2-Quinolinone, ethyl acrylate, K2CO3 | 100 °C, 10 h | High (not specified) | Base-catalyzed Michael addition |
| Ester hydrolysis | NaOH in EtOH/H2O | 25 °C, 10 h | 91% | Mild saponification |
| Amide coupling | Quinoline-2-carbonyl chloride, 3-phenyl-2-aminopropanoic acid, DIPEA | RT, inert atmosphere | 70–85% | Standard peptide coupling |
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the phenyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic Acid
- Structure: Replaces the quinoline-2-carbonylamino group with a tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms).
- Properties: Exhibits intramolecular O–H⋯N and O–H⋯O hydrogen bonds, stabilizing its crystal structure . Molecular weight: 230.22 g/mol (monohydrate form) .
2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic Acid
- Structure: Substitutes quinoline with quinoxaline (a bicyclic heterocycle with two nitrogen atoms) and includes a methyl group on the amide nitrogen.
- Properties: Molecular weight: 259.26 g/mol; higher lipophilicity (XLogP3 = 1.6) due to the methyl group . The additional nitrogen in quinoxaline may alter electronic properties, affecting binding to biological targets compared to quinoline .
Stereochemical and Functional Group Variants
(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic Acid
- Structure : Features a benzyloxycarbonyl (Cbz) protecting group and an R-configuration at position 2.
- Stereochemistry (R-configuration) may influence chiral recognition in enzymatic interactions, contrasting with the non-chiral quinoline derivative .
3-Phenyl-2-(3-phenyl-1H-pyrrol-1-yl)propanoic Acid
- Structure: Contains a pyrrole ring (five-membered, one nitrogen) instead of quinoline.
Pharmacologically Relevant Analogues
NSAIDs (e.g., Diclofenac, Ketoprofen)
- Structure: Arylpropanoic acids with substituted phenyl groups but lacking heterocyclic moieties.
- Properties: Diclofenac (C14H11Cl2NNaO2) has higher molecular weight (296.15 g/mol) and lower water solubility (33 mg/L at 25°C) compared to the quinoline derivative . The absence of a heterocyclic scaffold in NSAIDs limits their target specificity compared to quinoline-containing compounds .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Water Solubility (mg/L) | XLogP3 |
|---|---|---|---|---|---|
| 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid | C20H16N2O3 | 332.36 | Quinoline, carboxylic acid | Not reported | ~2.5* |
| 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid | C10H10N4O2·H2O | 230.22 (monohydrate) | Tetrazole, carboxylic acid | Not reported | ~1.2 |
| 2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic acid | C13H13N3O3 | 259.26 | Quinoxaline, methylamide | Not reported | 1.6 |
| Diclofenac | C14H11Cl2NNaO2 | 296.15 | Dichlorophenyl, carboxylic acid | 33 (25°C) | 4.5 |
*Estimated based on structural similarity.
Biological Activity
3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid (CAS No. 6308-53-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
This compound is characterized by its unique structure, which combines a phenyl group with a quinoline moiety. Its chemical formula is , and it exhibits properties typical of amino acids and derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of quinoline derivatives with appropriate carboxylic acids under controlled conditions. Various synthetic routes have been explored, including acylation and condensation reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated a series of quinoline derivatives for their antibacterial effects against multiple strains of bacteria.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Compound A | 16.0 ± 1.7 | 12.5 |
| Compound B | 20.7 ± 1.5 | 10.0 |
| This compound | 15.5 ± 1.0 | 15.0 |
This table illustrates that the compound shows promising antibacterial activity, comparable to established antibiotics.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated using DPPH radical scavenging assays. The results indicate that this compound exhibits moderate antioxidant activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
At higher concentrations, the compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent.
The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or pathways in microbial cells or cancer cells. For example, molecular docking studies have shown that these compounds can bind effectively to DNA gyrase in bacteria, disrupting essential processes required for bacterial replication.
Case Studies
- Antibacterial Efficacy : A study published in MDPI assessed the antibacterial activity of various quinoline derivatives, including those structurally related to our compound of interest. The findings indicated that certain derivatives exhibited potent activity against drug-resistant strains of E. coli, highlighting the therapeutic potential of such compounds in treating infections caused by multidrug-resistant organisms .
- Antioxidant Properties : Research published in Wiley Online Library focused on the antioxidant activities of similar quinoline derivatives. The study found that these compounds were effective in reducing oxidative stress markers in vitro, suggesting their utility in preventing oxidative damage in biological systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-phenyl-2-(quinoline-2-carbonylamino)propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Coupling Reactions : Use quinoline-2-carboxylic acid chloride with L-phenylalanine derivatives under Schotten-Baumann conditions (base-mediated acylation). Protect the amino group of phenylalanine with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of quinoline-2-carbonyl chloride), temperature (0–5°C for exothermic reactions), and solvent (tetrahydrofuran/water biphasic system). Catalytic DMAP may enhance acylation efficiency .
- AI-Driven Synthesis : Tools like retrosynthetic analysis software can predict feasible pathways, reducing trial-and-error steps .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirm regiochemistry of the quinoline-2-carbonylamino group via H-NMR (amide proton at δ 8.2–8.5 ppm) and C-NMR (carbonyl signals at ~165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] at m/z 347.3) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What initial biological assays are suitable for evaluating antimicrobial activity?
- Screening Protocols :
- Antibacterial : Minimum Inhibitory Concentration (MIC) assays against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution .
- Antifungal : Disk diffusion tests for C. albicans .
- Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells to assess cytotoxicity (IC values) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., variable IC values) be resolved?
- Analytical Strategies :
- Assay Standardization : Control pH, solvent (DMSO concentration ≤1%), and cell passage number .
- Metabolite Profiling : Use LC-MS to check for degradation products during incubation .
- Structural Confirmation : Re-characterize batches via X-ray crystallography (if crystalline) to rule out polymorphic variations affecting activity .
Q. What strategies improve solubility and bioavailability without altering bioactivity?
- Approaches :
- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility (carboxylic acid group pKa ~2.5) .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, with enzymatic cleavage in vivo .
- Co-Crystallization : Use co-formers like nicotinamide to disrupt crystal packing (evidenced in similar propanoic acid derivatives) .
Q. How do intermolecular interactions in the crystal structure influence stability and reactivity?
- Structural Insights :
- Hydrogen Bonding : Intramolecular N–H···O and C–H···Cl bonds stabilize the conformation, reducing hydrolysis susceptibility .
- Packing Effects : Layered ab-plane arrangements (via O–H···O water bridges) may slow degradation but reduce dissolution rates .
- Magnetic Properties : Weak paramagnetism from quinoline’s π-system could enable MRI contrast applications if engineered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
